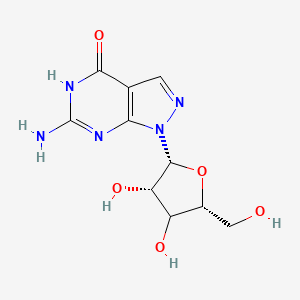

8-Aza-7-deazguanosine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C10H13N5O5 |

|---|---|

分子量 |

283.24 g/mol |

IUPAC名 |

6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[5,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)/t4-,5?,6+,9-/m1/s1 |

InChIキー |

MJJUWOIBPREHRU-MXGYTTIWSA-N |

異性体SMILES |

C1=NN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)CO)O)O |

正規SMILES |

C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Aza-7-deazaguanosine: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 8-Aza-7-deazaguanosine, a modified nucleoside analog of guanosine. It is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and its primary applications, particularly in the context of oligonucleotide modification.

Chemical Structure and Identification

8-Aza-7-deazaguanosine is a purine analog where the nitrogen atom at position 7 and the carbon atom at position 8 of the guanine base are interchanged. This structural modification significantly alters the hydrogen-bonding capabilities of the nucleobase. The core heterocyclic structure is a pyrazolo[3,4-d]pyrimidine.[1][2] The most commonly studied form is the 2'-deoxyribonucleoside, 8-Aza-7-deaza-2'-deoxyguanosine, which is incorporated into DNA oligonucleotides.

Chemical Structure of 8-Aza-7-deaza-2'-deoxyguanosine:

(Image generated based on chemical information from search results)

Table 1: Chemical Identifiers for 8-Aza-7-deaza-2'-deoxyguanosine

| Identifier | Value | Citation |

| CAS Number | 100644-70-0 | [3] |

| Chemical Formula | C₁₀H₁₃N₅O₄ | [3] |

| Molecular Weight | 267.24 g/mol | [3] |

| SMILES | C1--INVALID-LINK--C(=O)NC(=N3)N)CO">C@@HO | [3] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 8-Aza-7-deazaguanosine and its derivatives have been characterized through various spectroscopic and analytical techniques.

Table 2: Physicochemical and Spectroscopic Data for 8-Aza-7-deaza-2'-deoxyguanosine and its Derivatives

| Property | Value/Description | Citation |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | <-15°C | [3] |

| UV-Vis Spectroscopy (λmax in MeOH) | 233 nm, 291 nm (for 7-bromo derivative) | [5] |

| ¹H-NMR Spectroscopy (in D₆-DMSO) | δ (ppm): 2.14, 2.65 (m, H₂-C(2')); 3.44 (m, H₂-C(5')); 3.75 (m, H-C(4')); 4.36 (s, H-C(3')); 5.02 (s, HO-C(3'), HO-C(5')); 6.31 ('t', J=6.4, H-C(1')); 8.23 (NH₂) (for 7-bromo derivative) | [5] |

| Mass Spectrometry | HRMS data is available for various derivatives to confirm molecular weight and structure. | [6] |

Synthesis of 8-Aza-7-deazaguanosine Derivatives

The synthesis of 8-Aza-7-deazaguanosine and its 2'-deoxyribonucleoside analog for incorporation into oligonucleotides typically involves a multi-step process. The general strategy includes the synthesis of the modified base, followed by glycosylation to attach the sugar moiety, and subsequent conversion to a phosphoramidite building block for solid-phase DNA synthesis.

Experimental Protocol: Synthesis of 8-Aza-7-deaza-2'-deoxyguanosine Phosphoramidite

The following is a generalized protocol based on methodologies described in the literature.[4][5][7][8]

Step 1: Synthesis of the 8-Aza-7-deazaguanine Base The pyrazolo[3,4-d]pyrimidine core is often constructed through cyclocondensation reactions, for example, by reacting a substituted pyrimidine with a hydrazine derivative.[1]

Step 2: Glycosylation The protected 8-Aza-7-deazaguanine base is coupled with a protected deoxyribose sugar derivative. This reaction is typically carried out in an anhydrous solvent with a Lewis acid catalyst.

Step 3: Protection of Functional Groups The exocyclic amine and the hydroxyl groups on the deoxyribose are protected to prevent side reactions during oligonucleotide synthesis. The 5'-hydroxyl group is commonly protected with a dimethoxytrityl (DMT) group.

Step 4: Phosphitylation The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer. This product can then be used in an automated DNA synthesizer.

Mechanism of Action and Biological Implications

The primary application of 8-Aza-7-deazaguanosine is its incorporation into synthetic DNA oligonucleotides to modulate their structural and functional properties. The key mechanism of action revolves around its altered hydrogen-bonding pattern compared to natural guanosine.

Disruption of G-Quadruplexes

Guanine-rich sequences in DNA can form four-stranded structures known as G-quadruplexes, which are implicated in the regulation of gene expression and telomere maintenance. The formation of G-quadruplexes relies on Hoogsteen hydrogen bonds involving the N7 position of guanine. By replacing guanine with 8-Aza-7-deazaguanosine, where the N7 is replaced by a carbon, the formation of these Hoogsteen bonds is prevented, thereby disrupting G-quadruplex structures.[1] This property is particularly useful in polymerase chain reaction (PCR) and DNA sequencing of G-rich regions, which can be problematic due to the formation of stable secondary structures.[1]

Impact on DNA Duplex Stability

Incorporating 8-Aza-7-deazaguanosine into DNA duplexes has been shown to increase their thermal stability. This is attributed to favorable stacking interactions and altered hydration patterns in the DNA grooves. The increased stability can enhance the specificity of DNA hybridization, which is beneficial in applications such as diagnostic probes and antisense therapy.

Table 3: Thermodynamic Data for DNA Duplexes Containing 8-Aza-7-deazaguanosine (Illustrative)

| Oligonucleotide Duplex | Tm (°C) | ΔG°₃₇ (kcal/mol) | Citation |

| Control Duplex (with dG) | 55.2 | -8.1 | [9] |

| Modified Duplex (with 8-Aza-7-deaza-dG) | 58.6 | -8.9 | [9] |

Note: The values presented are illustrative and can vary depending on the specific sequence and experimental conditions.

Experimental Protocols for Characterization

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides containing 8-Aza-7-deazaguanosine is performed on an automated DNA synthesizer using the phosphoramidite method.

Protocol Overview:

-

Support Preparation: A solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence is packed into a synthesis column.

-

Synthesis Cycle:

-

Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).

-

Coupling: The 8-Aza-7-deazaguanosine phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a basic solution (e.g., concentrated ammonium hydroxide).

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).[10][11][12][13][14]

References

- 1. 8-Aza-7-deaza-2'-deoxyguanosine | 100644-70-0 | Benchchem [benchchem.com]

- 2. 8-aza-7-deazaadenine and 7-deazaguanine: synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Aza-7-deaza-2'-deoxyguanosine | 100644-70-0 | NA14388 [biosynth.com]

- 4. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents [mdpi.com]

- 7. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne ‘click’ reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides | MDPI [mdpi.com]

- 11. alfachemic.com [alfachemic.com]

- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atdbio.com [atdbio.com]

- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

The Multifaceted Mechanism of Action of 8-Aza-7-deazaguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-deazaguanosine, a synthetic purine nucleoside analog, has demonstrated a broad spectrum of biological activities, including antiviral, and potential anticancer and antibacterial effects. Its mechanism of action is multifaceted, primarily revolving around its role as a fraudulent nucleoside that, once anabolized to its triphosphate form, can interfere with nucleic acid synthesis. Furthermore, emerging evidence suggests its role as an immunomodulator through the activation of innate immune signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological effects of 8-Aza-7-deazaguanosine, supported by experimental data and detailed protocols.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to the disruption of nucleic acid replication and other vital cellular processes. 8-Aza-7-deazaguanosine belongs to the pyrrolo[2,3-d]pyrimidine class of nucleoside analogs, characterized by the substitution of the N-7 atom with a carbon and the C-8 atom with a nitrogen in the purine ring. These modifications alter the electronic properties and hydrogen bonding capabilities of the molecule, contributing to its biological activities.

Core Mechanisms of Action

The biological effects of 8-Aza-7-deazaguanosine are primarily attributed to two key mechanisms:

-

Inhibition of Nucleic Acid Synthesis: Following cellular uptake, 8-Aza-7-deazaguanosine is sequentially phosphorylated by cellular kinases to its monophosphate (MP), diphosphate (DP), and active triphosphate (TP) forms. 8-Aza-7-deazaguanosine triphosphate (8-aza-7-deaza-GTP) can then act as a competitive inhibitor or an alternative substrate for viral RNA-dependent RNA polymerases (RdRp) and potentially other cellular polymerases. Incorporation of the analog into a growing RNA or DNA chain can lead to chain termination or introduce mutations, thereby inhibiting viral replication and tumor cell proliferation.

-

Immunomodulation via Toll-Like Receptor (TLR) Activation: Certain guanosine analogs have been shown to act as agonists of endosomal Toll-like receptors, specifically TLR7 and TLR8.[1] Activation of these receptors in immune cells, such as dendritic cells and B cells, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This innate immune response plays a crucial role in antiviral defense.

Inhibition of Viral RNA-Dependent RNA Polymerase

The triphosphate form of 8-Aza-7-deazaguanosine is hypothesized to be a key inhibitor of viral RNA-dependent RNA polymerases. While direct kinetic data for 8-Aza-7-deazaguanosine triphosphate is limited in the public domain, studies on structurally related compounds provide strong evidence for this mechanism. For instance, 8-oxy-GTP and 8-bromo-GTP, which share modifications at the 8-position, have been shown to compete with natural nucleotides for the binding site of E. coli RNA polymerase.

The proposed workflow for the inhibition of viral RdRp by 8-Aza-7-deazaguanosine is as follows:

Immunomodulation through TLR7/8 Activation

Guanosine analogs have been identified as agonists for TLR7 and TLR8, key sensors of viral single-stranded RNA.[1][2] The activation of these receptors initiates a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRFs (Interferon Regulatory Factors). This culminates in the production of type I interferons and other inflammatory cytokines, which establish an antiviral state in the host.

The signaling pathway for TLR7/8 activation is depicted below:

References

The Discovery and Synthesis of 8-Aza-7-deazaguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-deazaguanosine, a pivotal member of the pyrazolo[3,4-d]pyrimidine class of nucleoside analogues, has garnered significant interest in medicinal chemistry due to its diverse biological activities. As a structural isomer of guanosine, it acts as a potent antimetabolite, exhibiting both antiviral and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of 8-Aza-7-deazaguanosine and its derivatives. Detailed experimental protocols for key synthetic steps are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, its primary mechanisms of action—inhibition of viral RNA-dependent RNA polymerase and purine nucleoside phosphorylase—are visually elucidated through workflow diagrams.

Discovery and Early Development

The exploration of pyrazolo[3,h]pyrimidine nucleosides, including 8-Aza-7-deazaguanosine, emerged from the broader investigation of purine analogues as potential therapeutic agents. The initial synthesis and evaluation of pyrazolo[3,4-d]pyrimidines were aimed at creating adenosine nucleoside analogues for cancer and viral therapy.[1] A key finding that spurred further research was the observation that 6-(methylthio)-9-beta-D-ribofuranosyl-9H-purine was more toxic to the avian coccidium, Eimeria tenella, than to host cells. This led to the synthesis and testing of various analogues, revealing that the pyrazolo[3,4-d]pyrimidine version of this compound was significantly more active.[2]

Subsequent work focused on elucidating the structure-activity relationships of these compounds. It was discovered that the β-D-ribofuranosyl moiety is a crucial structural feature for biological activity.[2] The synthesis and study of 8-Aza-7-deazaguanosine and its derivatives have since expanded, with a focus on their incorporation into oligonucleotides and their potential as antiviral agents and enzyme inhibitors.[3][4]

Synthesis of 8-Aza-7-deazaguanosine and Derivatives

The synthesis of 8-Aza-7-deazaguanosine and its analogues typically involves the glycosylation of a pyrazolo[3,4-d]pyrimidine base with a protected ribose or deoxyribose sugar, followed by deprotection and functional group manipulations. Both chemical and chemoenzymatic methods have been successfully employed.[4][5]

Chemical Synthesis

A common strategy for the chemical synthesis of 8-Aza-7-deazaguanosine derivatives involves the Vorbrüggen glycosylation, where a silylated heterocyclic base is coupled with a protected sugar derivative in the presence of a Lewis acid.

2.1.1. Synthesis of 6-amino-4-methoxy-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

This procedure details the glycosylation of a protected 8-aza-7-deazapurine base with a protected ribose.

-

Materials: 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, ammonium sulfate, hexamethyldisilazane (HMDS), 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, acetonitrile, BF₃·OEt₂.

-

Protocol:

-

A suspension of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane is refluxed for 6 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting silylated base is dissolved in dry acetonitrile, and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.5 eq) is added.

-

The reaction mixture is heated to reflux at 95 °C, and freshly distilled BF₃·OEt₂ (2.0 eq) is added with stirring.

-

The mixture is stirred at this temperature for 15 minutes.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired glycosylated product.[6]

-

2.1.2. Deprotection to Yield 8-Aza-7-deazaguanosine Derivatives

The protected nucleoside is then deprotected to yield the final product.

-

Materials: Protected 8-Aza-7-deazaguanosine derivative, aqueous potassium hydroxide solution.

-

Protocol:

-

The protected nucleoside is dissolved in an aqueous potassium hydroxide solution.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated) until the reaction is complete, as monitored by TLC or HPLC.

-

The reaction mixture is neutralized with an appropriate acid (e.g., acetic acid).

-

The resulting precipitate is collected by filtration and recrystallized to yield the deprotected 8-Aza-7-deazaguanosine derivative.[6]

-

Chemoenzymatic Synthesis

Enzymatic methods, particularly using purine nucleoside phosphorylase (PNP), offer an alternative route for the synthesis of 8-Aza-7-deazapurine nucleosides.

2.2.1. Enzymatic Transglycosylation

This method involves the transfer of a sugar moiety from a donor nucleoside to the 8-aza-7-deazapurine base, catalyzed by PNP.

-

Materials: 8-aza-7-deazapurine base, a donor nucleoside (e.g., 2'-deoxyguanosine), recombinant E. coli purine nucleoside phosphorylase (PNP).

-

Protocol:

-

The 8-aza-7-deazapurine base and the donor nucleoside are dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Recombinant E. coli PNP is added to the solution.

-

The reaction mixture is incubated at an optimal temperature (e.g., 50 °C) until the reaction reaches equilibrium or completion, monitored by HPLC.

-

The reaction is terminated, and the product is isolated and purified, typically by column chromatography.[5][7]

-

Quantitative Data

The following tables summarize key quantitative data from the synthesis and biological evaluation of 8-Aza-7-deazaguanosine and its derivatives.

Table 1: Synthesis Yields of 8-Aza-7-deazaguanosine Derivatives

| Compound | Synthesis Method | Yield (%) | Purity (%) | Reference |

| 6-amino-2,5-dihydro-1-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | Chemical (Deprotection) | 62 | 96.3 (HPLC) | [6] |

| 6-amino-2,5-dihydro-2-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | Chemical (Deprotection) | 67.5 | 98 (HPLC) | [6] |

| 4,6-diamino-3-iodo-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine | Chemical (Amination) | 69 | 95.3 (HPLC) | [6] |

| 4,6-diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine | Chemical (Amination) | 70 | 96 (HPLC) | [6] |

Table 2: Spectroscopic Data for a Representative 8-Aza-7-deazaguanosine Derivative

Compound: 6-amino-2,5-dihydro-1-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one[6]

| Data Type | Values |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.98, 8.50 (br, 1H, NH), 8.10, 7.86 (br, 1H, NH), 6.23 (br, 1H, NH), 6.01 (br, 1H, NH), 5.93 (d, J = 4.4 Hz, 1H, 1'-H), 5.25 (d, J = 5.6 Hz, 1H, 2'-OH), 5.01 (d, J = 4.0 Hz, 1H, 3'-OH), 4.78-4.96 (m, 1H, 5'-OH), 4.55-4.74 (m, 1H, NH), 4.40-4.54 (m, 1H, 2'-H), 4.07-4.24 (m, 1H, 3'-H), 3.76-3.92 (m, 1H, 4'-H), 3.36-3.58 (m, 2H, 5'-H) |

| ESI-MS m/z | 298.1 [M+H]⁺ |

| HRMS (calcd for C₁₀H₁₆N₇O₄) | 298.1264 [M+H]⁺ |

| HRMS (found) | 298.1265 |

| UV-vis (MeOH) λₘₐₓ (nm) | 225, 275 |

Table 3: Biological Activity of 8-Aza-7-deazapurine Derivatives

| Compound | Biological Activity | Target | IC₅₀ / Kᵢ / EC₅₀ | Reference |

| 8-Amino-3-deazaguanine | PNP Inhibition | Mammalian PNP | 9.9 µM (IC₅₀) | [5] |

| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine | PNP Inhibition | Human PNP | 5 µM (Kᵢ) | [8] |

| PME-8-azaguanine | Antiviral | HIV-1, HIV-2 | ~2 µg/mL | [9] |

| 8-chloro-7-deazaguanosine | Antiviral | Semliki Forest Virus | Orally active at 200 & 400 mg/kg/day | [10] |

Mechanisms of Action and Visualization

8-Aza-7-deazaguanosine exerts its biological effects primarily through two well-characterized mechanisms: inhibition of viral RNA-dependent RNA polymerase (RdRp) and inhibition of purine nucleoside phosphorylase (PNP).

Antiviral Mechanism of Action

As a nucleoside analogue, 8-Aza-7-deazaguanosine requires intracellular phosphorylation to its active triphosphate form. This triphosphate then acts as a competitive inhibitor of the natural substrate (GTP) for viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.

Purine Nucleoside Phosphorylase (PNP) Inhibition

8-Aza-7-deazaguanosine and its derivatives can act as competitive inhibitors of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of the glycosidic bond of purine nucleosides. By inhibiting PNP, these compounds can modulate purine metabolism.

Conclusion

8-Aza-7-deazaguanosine and its analogues represent a versatile class of compounds with significant therapeutic potential. Their synthesis, while challenging, can be achieved through both chemical and chemoenzymatic routes, offering flexibility in accessing a range of derivatives. The well-defined mechanisms of action, particularly as inhibitors of viral polymerases and purine nucleoside phosphorylase, provide a solid foundation for further drug development efforts. The data and protocols presented in this guide are intended to support researchers in the continued exploration and optimization of this promising class of nucleoside analogues.

References

- 1. A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold [rpbs.journals.ekb.eg]

- 2. Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials. 1. Synthesis and activity of some nucleosides of purines and 4-(alkylthio)pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCCC , ASAP Articles, css200205361 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 4. Oligonucleotide duplexes containing N8-glycosylated 8-aza-7-deazaguanine and self-assembly of 8-aza-7-deazapurines on the nucleoside and the oligomeric level - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of 8-azaguanine on the biosynthesis of ribonucleic acid in Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

The Ascending Trajectory of 8-Aza-7-deazaguanosine Derivatives: A Deep Dive into Their Biological Activity

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, 8-aza-7-deazaguanosine derivatives have emerged as a promising class of nucleoside analogues with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the core biological functions of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The following sections will detail their anticancer, antibacterial, and antiviral properties, supported by quantitative data, comprehensive experimental protocols, and visualizations of their mechanism of action.

Quantitative Biological Activity

The biological efficacy of 8-aza-7-deazaguanosine derivatives has been quantified across various studies, primarily focusing on their anticancer and antibacterial activities. The following tables summarize the key inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antibacterial activity.

Table 1: Anticancer Activity of 8-Aza-7-deazaguanosine Derivatives

| Compound | Cell Line | IC50 (µM) | Citation |

| 7-Iodine Substituted Derivative 8 | A549 (Human Lung Carcinoma) | 7.68 | [1] |

| Compound 14 | A549 (Human Lung Carcinoma) | >100 (IC% at 100 µM = 41.42) | [1] |

| Compound 16 | A549 (Human Lung Carcinoma) | >100 (IC% at 100 µM = 17.56) | [1] |

| Compound 2 | A549 (Human Lung Carcinoma) | >100 (IC% at 100 µM = 41.42) | [1] |

| Compound 6 | A549 (Human Lung Carcinoma) | >100 (IC% at 100 µM = 17.56) | [1] |

| 7-Iodine Substituted Derivative 8 | MDA-MB-231 (Human Breast Cancer) | >100 (IC% at 100 µM = 2.69) | [1] |

| Compound 14 | MDA-MB-231 (Human Breast Cancer) | >100 (IC% at 100 µM = 17.81) | [1] |

| Compound 16 | MDA-MB-231 (Human Breast Cancer) | >100 (IC% at 100 µM = 17.81) | [1] |

| Compound 2 | MDA-MB-231 (Human Breast Cancer) | >100 (IC% at 100 µM = 2.69) | [1] |

| Compound 6 | MDA-MB-231 (Human Breast Cancer) | >100 (IC% at 100 µM = 17.81) | [1] |

Table 2: Antibacterial Activity of 8-Aza-7-deazaguanosine Derivatives

| Compound | Bacterial Strain | MIC99 (µg/mL) | Citation |

| 1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole (19) | M. smegmatis mc2 155 | 50 | [2] |

| 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole (9) | M. smegmatis mc2 155 | 13 | [2] |

| 4-(4-aminopyridin-3-yl)-1H-pyrazol (10) | M. tuberculosis H37Rv | 40 | [2] |

| 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole (6) | M. tuberculosis H37Rv | 20 | [2] |

Mechanism of Action: A Multi-pronged Approach

8-Aza-7-deazaguanosine derivatives exert their biological effects through several mechanisms, primarily by acting as antimetabolites. As structural analogues of natural purines, they interfere with the synthesis and utilization of nucleic acids.[3]

Incorporation into Nucleic Acids and Chain Termination

Once inside the cell, these derivatives are phosphorylated to their active triphosphate forms. These triphosphates can then be recognized by cellular polymerases and incorporated into growing DNA and RNA chains.[3] However, the structural modifications in the 8-aza-7-deaza purine ring can disrupt the normal geometry of the nucleic acid duplex, leading to chain termination or dysfunctional RNA molecules. The 8-aza-7-deaza modification alters the hydrogen bonding capabilities, with the N7 nitrogen no longer available for hydrogen bonding.[1]

Inhibition of Purine Biosynthesis

A key target for some nucleoside analogues is the enzyme inosine monophosphate dehydrogenase (IMPDH), which catalyzes a critical step in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, 8-aza-7-deazaguanosine derivatives can deplete the intracellular pool of guanine triphosphates (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy metabolism. This depletion ultimately leads to the cessation of cell growth and proliferation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Synthesis of 8-Aza-7-deazaguanosine Derivatives

A common synthetic route involves the glycosylation of a protected 8-aza-7-deazapurine base with a suitable sugar donor.

-

General Glycosylation Procedure:

-

The protected 8-aza-7-deazapurine base is suspended in an anhydrous solvent (e.g., acetonitrile).

-

A glycosyl donor, such as a protected ribofuranose or 2'-deoxyribofuranose, is added to the suspension.

-

A Lewis acid catalyst (e.g., TMSOTf) is added dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is purified by column chromatography on silica gel.

-

-

Deprotection:

-

The protected nucleoside is dissolved in a suitable solvent (e.g., methanolic ammonia).

-

The mixture is stirred at room temperature or heated as required.

-

The solvent is evaporated, and the crude product is purified by recrystallization or chromatography to yield the final 8-aza-7-deazaguanosine derivative.

-

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the 8-aza-7-deazaguanosine derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized inoculum of the bacterial strain (e.g., M. tuberculosis H37Rv) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Middlebrook 7H9 broth).

-

Compound Dilution: The 8-aza-7-deazaguanosine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Concluding Remarks

8-Aza-7-deazaguanosine derivatives represent a versatile scaffold for the development of novel therapeutic agents. Their ability to act as antimetabolites, interfering with fundamental cellular processes such as nucleic acid synthesis, provides a strong basis for their observed anticancer and antibacterial activities. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development in this exciting field. Future investigations should focus on elucidating the specific signaling pathways affected by these compounds to refine their therapeutic applications and minimize potential off-target effects.

References

8-Aza-7-deazaguanosine: An In-depth Technical Guide on its Role as a Purine Nucleoside Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-deazaguanosine is a synthetic purine nucleoside analog that has garnered significant interest for its potential as a purine nucleoside antagonist. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as an inhibitor of the purine salvage pathway. This document summarizes the available quantitative data on related compounds, details relevant experimental protocols to assess its antagonistic activity, and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biological effects and research applications.

Introduction

Purine nucleosides, such as adenosine and guanosine, are fundamental building blocks for nucleic acid synthesis and play crucial roles in cellular signaling and energy metabolism. Purine nucleoside antagonists are compounds that interfere with these processes and have shown therapeutic potential in various diseases, including cancer and autoimmune disorders. 8-Aza-7-deazaguanosine, a structural analog of guanosine, is distinguished by the substitution of a nitrogen atom for the carbon at the 8th position and a carbon for the nitrogen at the 7th position of the purine ring. These modifications alter its electronic properties and spatial conformation, leading to its antagonistic effects on purine metabolism and signaling.

While the broader class of 8-aza-7-deazapurine nucleosides has been recognized for potent biological activities, this guide will focus specifically on the guanosine analog and its established role as an antagonist through the inhibition of key enzymes in the purine salvage pathway.

Mechanism of Action: Inhibition of the Purine Salvage Pathway

The primary mechanism by which 8-aza-7-deazaguanosine exerts its purine nucleoside antagonist effect is through the disruption of the purine salvage pathway. This pathway is a critical cellular process for recycling purine bases from the degradation of nucleic acids, allowing cells to conserve energy compared to de novo synthesis. A key enzyme in this pathway is Purine Nucleoside Phosphorylase (PNP).

PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides, such as inosine, guanosine, and their deoxy-analogs, to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. By acting as a substrate analog, 8-aza-7-deazaguanosine can inhibit PNP, leading to a disruption in the normal flux of purine metabolism. This inhibition can result in the accumulation of nucleoside substrates and a depletion of purine bases required for nucleotide synthesis, ultimately affecting cellular processes that are highly dependent on the salvage pathway, such as lymphocyte proliferation.

Quantitative Data

While specific quantitative data for the antagonist activity of 8-aza-7-deazaguanosine is not extensively available in the public domain, studies on closely related analogs provide valuable insights into the potential potency of this class of compounds. The following table summarizes the inhibitory activity of a related compound against mammalian Purine Nucleoside Phosphorylase (PNP).

| Compound | Target | Assay Type | Value | Reference |

| 8-Amino-3-deazaguanine | Mammalian PNP | Enzymatic Inhibition | IC50: 9.9 µM | [1] |

Note: This data is for a related compound and should be considered as indicative of the potential activity of 8-aza-7-deazaguanosine.

Experimental Protocols

To facilitate further research into the purine nucleoside antagonist properties of 8-aza-7-deazaguanosine, this section provides detailed methodologies for key experiments.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol is designed to determine the inhibitory potential of 8-aza-7-deazaguanosine on PNP activity.

Materials:

-

Recombinant human PNP

-

Inosine (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Xanthine oxidase

-

8-Aza-7-deazaguanosine (test compound)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, inosine, and xanthine oxidase.

-

Test Compound Preparation: Prepare serial dilutions of 8-aza-7-deazaguanosine in the assay buffer.

-

Assay Initiation: To each well of the microplate, add the reaction mixture, the test compound at various concentrations (or vehicle control), and finally, initiate the reaction by adding PNP.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the enzymatic cascade (PNP converts inosine to hypoxanthine, and xanthine oxidase converts hypoxanthine to uric acid).

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Assessment of Direct Purinergic Receptor Antagonism

While the primary mechanism appears to be through PNP inhibition, it is plausible that 8-aza-7-deazaguanosine could also act as a direct antagonist at purinergic receptors (e.g., adenosine receptors, P2Y receptors). The following protocols describe standard methods to investigate this possibility.

This assay determines the ability of 8-aza-7-deazaguanosine to displace a known radiolabeled ligand from a specific purinergic receptor.

Materials:

-

Cell membranes expressing the target purinergic receptor (e.g., A1 adenosine receptor)

-

Radiolabeled ligand (e.g., [3H]DPCPX for A1 receptor)

-

Binding buffer

-

8-Aza-7-deazaguanosine (test compound)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of 8-aza-7-deazaguanosine in the binding buffer.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the Ki value.

This functional assay assesses the ability of 8-aza-7-deazaguanosine to block the downstream signaling of G-protein coupled purinergic receptors (e.g., A2A adenosine receptor, which is Gs-coupled and increases cAMP).

Materials:

-

Cells expressing the target purinergic receptor (e.g., HEK293 cells transfected with A2A receptor)

-

A known agonist for the target receptor (e.g., CGS 21680 for A2A)

-

8-Aza-7-deazaguanosine (test compound)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell lysis buffer

Procedure:

-

Cell Culture and Treatment: Culture the cells and pre-incubate them with varying concentrations of 8-aza-7-deazaguanosine.

-

Agonist Stimulation: Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Conclusion

8-Aza-7-deazaguanosine is a promising purine nucleoside antagonist with a primary mechanism of action involving the inhibition of Purine Nucleoside Phosphorylase, a key enzyme in the purine salvage pathway. This mode of action disrupts nucleotide metabolism and can lead to the inhibition of cellular proliferation, particularly in cells highly reliant on this pathway. While direct antagonism of purinergic receptors remains an area for further investigation, the experimental protocols provided in this guide offer a clear path for elucidating the complete pharmacological profile of this compound. The continued study of 8-aza-7-deazaguanosine and its derivatives holds potential for the development of novel therapeutics for a range of diseases.

References

Spectroscopic analysis of N9- and N8-glycosylated 8-Aza-7-deazaguanosine

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth spectroscopic analysis of N9- and N8-glycosylated 8-aza-7-deazaguanosine, crucial analogs in the development of novel therapeutic agents and molecular probes. By elucidating their structural and photophysical properties through advanced spectroscopic techniques, this guide aims to equip researchers with the foundational knowledge for their application in drug discovery and biotechnology.

Core Spectroscopic Data

The unique structural isomers, N9- and N8-glycosylated 8-aza-7-deazaguanosine, exhibit distinct spectroscopic signatures. A comprehensive understanding of these characteristics is paramount for their identification, characterization, and application. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of nucleoside analogs. The chemical shifts (δ) in parts per million (ppm) provide detailed information about the electronic environment of each nucleus.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| N9-Glycosylated 8-Aza-7-deazaguanosine Analog | ¹H (Aromatic) | 8.37 (dd, J = 7.6, 1H, H-6B), 8.33 (s, 1H, H-5A), 7.84 (s, 1H, H-3A), 7.01 (d, J = 7.4, 1H, H-5B)[1] |

| ¹H (Ribose) | 5.73 (d, J = 4.0, 1H, H-1'C), 5.67 (d, J = 5.5, 1H, H-1'D)[1] | |

| ¹³C (Heterocycle) | 156.95 (C4B), 138.56 (C3A), 138.39 (C2B), 137.63 (C6B), 128.97 (C5A), 113.82 (C3B), 112.15 (C4A), 109.50 (C5B)[1] | |

| ¹³C (Ribose) | 94.18 (C1'-D), 89.25 (C1'-C), 88.89 (C4'-D), 87.83 (C4'-C), 70.64 (C3'-D), 69.88 (C3'-C), 61.95 (C5'-C), 60.70 (C5'-D)[1] | |

| N8-Glycosylated 8-Aza-7-deazaguanosine Analog | ¹H | Data not explicitly available in the provided search results for direct comparison. |

| ¹³C | From the ¹³C-NMR spectrum of a related compound, it was deduced that it exists in a tautomeric form different from the N9-glycosylated analog in aprotic media.[2] |

Note: The provided NMR data is for a closely related fleximer analog of 8-aza-7-deazapurine.[1] Direct spectroscopic data for the parent N9- and N8-glycosylated 8-aza-7-deazaguanosine was not available in a consolidated format in the search results.

Table 2: UV-Visible and Fluorescence Spectroscopic Data

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, while fluorescence spectroscopy characterizes the emission of light upon excitation, a key property for fluorescent probes.

| Compound | UV λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 8-Aryl-7-deazaguanine Derivatives | ~300 - 320 | High extinction coefficients | Blue to Green region | Often > 100 | High |

| 7-Alkynylated 8-Aza-7-deazaadenine Derivatives | 280 | - | ~400 | - | Weakly fluorescent |

| Pyrazolo[3,4-d]pyrimidine Nucleoside Conjugate | - | - | High fluorescence intensity | - | - |

| Pyrrolo[2,3-d]pyrimidine Derivative Conjugate | - | - | Lower fluorescence intensity (quenched) | - | - |

Note: The data presented is for various 8-aza-7-deazapurine derivatives, highlighting the impact of substitutions on their photophysical properties.[3][4][5] Specific data for the unsubstituted N9- and N8-glycosylated 8-aza-7-deazaguanosine was not fully detailed.

Experimental Protocols

The following section details the generalized methodologies for the spectroscopic analysis of N9- and N8-glycosylated 8-aza-7-deazaguanosine, based on standard practices for nucleoside analogs.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the nucleoside analog in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

-

Instrumentation: Record spectra on a high-field NMR spectrometer (e.g., 300, 500, or 700 MHz).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) at a constant temperature, typically 25-30 °C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of the nucleoside analog in a suitable solvent (e.g., methanol, ethanol, or aqueous buffer). Dilute the stock solution to obtain a final concentration within the linear range of the spectrophotometer (typically in the micromolar range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the solvent as a blank for baseline correction.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the fluorescent nucleoside analog in a suitable solvent (e.g., DMSO, aqueous buffer) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

-

Record the emission spectrum by exciting the sample at its absorption maximum (λex) and scanning the emission wavelengths.

-

-

Data Analysis: Determine the excitation and emission maxima. The Stokes shift is the difference between the emission and excitation maxima. The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate).

Visualizing the Workflow

To better illustrate the processes involved in the study of these compounds, the following diagrams, generated using the DOT language, outline the key experimental and logical workflows.

Synthesis and Spectroscopic Characterization Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of N9- and N8-glycosylated 8-aza-7-deazaguanosine.

Decision Tree for Spectroscopic Technique Selection

Caption: Decision tree for selecting the appropriate spectroscopic technique based on the research objective.

This technical guide serves as a foundational resource for the spectroscopic analysis of N9- and N8-glycosylated 8-aza-7-deazaguanosine. The presented data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and molecular biology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents [mdpi.com]

- 7. ijrpr.com [ijrpr.com]

- 8. [Synthesis, conformation, and spectroscopy of nucleoside analogues concerning their antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 8-Aza-7-deazapurines on the Thermal Stability of DNA Duplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The structural modification of nucleobases offers a powerful tool for modulating the properties of DNA duplexes, with significant implications for therapeutics, diagnostics, and nanotechnology. Among these modifications, the introduction of 8-aza-7-deazapurines into oligonucleotides has emerged as a key area of investigation. These purine analogs, which are isosteric to their natural counterparts, can significantly alter the thermodynamic stability of DNA duplexes. This technical guide provides an in-depth analysis of the thermal stability of DNA duplexes containing 8-aza-7-deazapurines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant structures and workflows.

Core Concepts: The Structure of 8-Aza-7-deazapurines

8-Aza-7-deazapurines are synthetic analogs of purines where the carbon atom at position 8 and the nitrogen atom at position 7 are interchanged. This modification retains the overall shape of the natural purine base, allowing it to be incorporated into the DNA double helix. However, this subtle change in the electronic distribution within the heterocyclic system can have profound effects on base pairing and stacking interactions, thereby influencing the thermal stability of the DNA duplex.

Below is a diagram illustrating the structural comparison between the canonical purines, adenine and guanine, and their corresponding 8-aza-7-deaza analogs.

Quantitative Analysis of Thermal Stability

The thermal stability of DNA duplexes is commonly quantified by the melting temperature (Tm), which is the temperature at which half of the double-stranded DNA has dissociated into single strands. A higher Tm value indicates a more stable duplex. The thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—provide a more complete picture of the forces driving duplex formation.

Impact of 8-Aza-7-deazaadenine Derivatives

Studies have shown that replacing adenine with 8-aza-7-deazaadenine can have a variable effect on duplex stability, which is highly dependent on substituents at the 7-position.[1][2] Halogenated and alkynylated derivatives at this position have been observed to enhance duplex stability.[1]

| Oligonucleotide Duplex (5'-3') | Modification | Opposing Base | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |

| d(CGCGAATTCGCG) | Unmodified (Adenine) | T | 56.0 | - | [1] |

| d(CGCGA(8aza7deazaA)TTCGCG) | 8-Aza-7-deazaadenine | T | 55.8 | -0.2 | [1] |

| d(CGCGA(7-Br-8aza7deazaA)TTCGCG) | 7-Bromo-8-aza-7-deazaadenine | T | 59.5 | +3.5 | [1] |

| d(CGCGA(7-I-8aza7deazaA)TTCGCG) | 7-Iodo-8-aza-7-deazaadenine | T | 60.1 | +4.1 | [1] |

| d(CGCGA(7-propynyl-8aza7deazaA)TTCGCG) | 7-Propynyl-8-aza-7-deazaadenine | T | 61.2 | +5.2 | [1] |

Table 1: Melting temperatures of DNA duplexes containing 8-aza-7-deazaadenine and its 7-substituted derivatives.

Impact of 8-Aza-7-deazaguanine Derivatives

Similarly, the incorporation of 8-aza-7-deazaguanine and its derivatives can also modulate duplex stability. The introduction of substituents at the 7-position generally leads to a stabilizing effect.[1][3]

| Oligonucleotide Duplex (5'-3') | Modification | Opposing Base | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |

| d(CGCGGTACGCGC) | Unmodified (Guanine) | C | 62.5 | - | [1] |

| d(CGCG(8aza7deazaG)TACGCGC) | 8-Aza-7-deazaguanine | C | 61.9 | -0.6 | [1] |

| d(CGCG(7-Br-8aza7deazaG)TACGCGC) | 7-Bromo-8-aza-7-deazaadenine | C | 65.1 | +2.6 | [1] |

| d(CGCG(7-I-8aza7deazaG)TACGCGC) | 7-Iodo-8-aza-7-deazaadenine | C | 65.8 | +3.3 | [1] |

| d(CGCG(7-propynyl-8aza7deazaG)TACGCGC) | 7-Propynyl-8-aza-7-deazaadenine | C | 66.5 | +4.0 | [1] |

Table 2: Melting temperatures of DNA duplexes containing 8-aza-7-deazaguanine and its 7-substituted derivatives.

Detailed Experimental Protocols

The determination of DNA duplex thermal stability is primarily conducted through UV-melting experiments. The following protocol outlines the typical methodology.

UV-Melting Analysis of Oligonucleotide Duplexes

1. Oligonucleotide Synthesis and Purification:

-

Oligonucleotides containing 8-aza-7-deazapurine modifications are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.[4][5]

-

Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected.[5]

-

Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity of the single strands.

2. Duplex Formation:

-

Equimolar amounts of the complementary single-stranded oligonucleotides are mixed in a buffer solution.

-

A common buffer used is 10 mM sodium phosphate (pH 7.0) containing 100 mM NaCl and 0.1 mM EDTA.

-

The mixture is heated to 90 °C for 5 minutes and then allowed to cool slowly to room temperature to facilitate proper annealing of the duplex.

3. UV-Melting Measurement:

-

The absorbance of the duplex solution is monitored at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

The temperature is typically ramped from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/min).

-

Absorbance readings are taken at regular intervals (e.g., every 0.5 °C).

4. Data Analysis:

-

The melting temperature (Tm) is determined from the first derivative of the melting curve (absorbance vs. temperature). The peak of the first derivative plot corresponds to the Tm.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are obtained by fitting the melting curves to a two-state model using specialized software. The van't Hoff analysis is commonly employed to derive ΔH° and ΔS° from the melting data.

The general workflow for this experimental process is depicted in the following diagram:

Conclusion

The incorporation of 8-aza-7-deazapurines into DNA duplexes provides a versatile strategy for fine-tuning their thermal stability. While the parent 8-aza-7-deazapurine nucleosides often have a minor impact on duplex stability, the introduction of substituents at the 7-position, such as halogens or propynyl groups, consistently enhances thermal stability.[1] This stabilizing effect is attributed to increased base stacking interactions and favorable electronic properties. The ability to predictably modify DNA duplex stability through these chemical modifications holds significant promise for the development of novel therapeutic oligonucleotides, diagnostic probes with enhanced specificity, and advanced DNA-based nanomaterials. Further research into the structural basis of this stabilization and the exploration of a wider range of substituents will continue to expand the utility of 8-aza-7-deazapurine-modified DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-aza-7-deazaadenine and 7-deazaguanine: synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Strand Displacement with Base Pair Stabilizers: Purine‐2,6‐Diamine and 8‐Aza‐7‐Bromo‐7‐Deazapurine‐2,6‐Diamine Oligonucleotides Invade Canonical DNA and New Fluorescent Pyrene Click Sensors Monitor the Reaction - PMC [pmc.ncbi.nlm.nih.gov]

8-Aza-7-deazapurine Nucleosides: A Technical Guide to their Antitumor and Antiviral Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitumor and antiviral properties of 8-aza-7-deazapurine nucleosides. This class of compounds, which includes notable members such as tubercidin and sangivamycin, has demonstrated significant potential in preclinical studies. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Quantitative Biological Activity

The following tables summarize the reported antitumor and antiviral activities of selected 8-aza-7-deazapurine nucleosides and related analogs.

Table 1: Antitumor Activity of 8-Aza-7-deazapurine Nucleosides and Analogs

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Sangivamycin | MCF7/ADR (Adriamycin-resistant Breast Cancer) | Not Specified | Induces massive apoptosis | [1] |

| Sangivamycin | PEL (Primary Effusion Lymphoma) | Viability Assay | Drastically decreased viability | [2] |

| 8-aza-1-deazaadenosine | LoVo (Colon Adenocarcinoma) | Not Specified | Some activity | [3] |

| 2'-deoxy-8-aza-1-deazaadenosine | LoVo (Colon Adenocarcinoma) | Not Specified | Some activity | [3] |

| 7-hetaryl-7-deazaadenosines | Various Cancer Cells | Cytotoxicity Assays | Potent cytostatic/cytotoxic effects | [4] |

| 8-Cl-7-dzGuo | P388 Leukemia | Cell Culture | Significant activity | [5] |

Table 2: Antiviral Activity of 8-Aza-7-deazapurine Nucleosides and Analogs

| Compound | Virus | Host Cell | Assay Type | EC50 (µM) | Reference |

| (R)-8-aza-PMPG | HIV-1 & HIV-2 | MT-4 | Cytopathogenicity Assay | 0.012 | [6] |

| 7-chloro-3-(2-deoxy-D-erythro-pentofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine (anomer 3a) | Sb-1, Coxsackie viruses | Not Specified | Not Specified | Active | [3] |

| 7-chloro-3-(2-deoxy-D-erythro-pentofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine (anomer 4) | Sb-1, Coxsackie viruses | Not Specified | Not Specified | Active | [3] |

| 2'-deoxy-2'-β-fluoro-8-aza-7-deazapurine nucleosides | HBV | Not Specified | Not Specified | Significant activity | [7] |

| 8-Cl-7-dzGuo | Banzi, Encephalomyocarditis, San Angelo, Semliki Forest viruses, Rat coronavirus | Mice, Rats | In vivo protection | Protective at 25-100 mg/kg/day | [8] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of 8-aza-7-deazapurine nucleosides.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of nucleoside analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

8-Aza-7-deazapurine nucleoside compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 8-aza-7-deazapurine nucleoside in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques.

Principle: A plaque reduction assay is used to quantify the infectivity of a lytic virus. The assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Materials:

-

24-well or 48-well cell culture plates

-

Susceptible host cell line

-

Complete cell culture medium

-

Virus stock of known titer

-

8-Aza-7-deazapurine nucleoside compound

-

Overlay medium (e.g., medium containing 0.5% methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10% in PBS) for fixation

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the antiviral compound in serum-free medium. Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.

-

Infection: Aspirate the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus control (virus only) and a cell control (medium only).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Gently aspirate the inoculum and add 1 mL of the overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Protein Kinase C (PKC) Inhibition Assay

This in vitro assay is designed to measure the inhibitory effect of compounds on the phosphotransferase activity of Protein Kinase C (PKC), a key target of sangivamycin. This protocol is based on the use of a radioactive ATP tracer.

Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The phosphorylated substrate is then separated from the radioactive ATP using phosphocellulose paper, and the amount of incorporated radioactivity is quantified by scintillation counting.

Materials:

-

Purified Protein Kinase C enzyme

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB)

-

Lipid Activator (phosphatidylserine and diacylglycerol)

-

Inhibitor cocktail (optional, for control)

-

Magnesium/ATP cocktail

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

8-Aza-7-deazapurine nucleoside compound

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following:

-

10 µL of substrate cocktail

-

10 µL of the test compound (8-aza-7-deazapurine nucleoside) at various concentrations or a control inhibitor.

-

10 µL of the lipid activator (sonicated on ice before use).

-

10 µL of purified PKC enzyme (25-100 ng).

-

-

Initiate Reaction: Start the reaction by adding 10 µL of the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

-

Incubation: Gently vortex the mixture and incubate at 30°C for 10 minutes.

-

Stop Reaction and Spotting: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square.

-

Washing: Immerse the P81 papers in a beaker of 0.75% phosphoric acid and wash thoroughly with multiple rinses to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Place the washed and dried P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of PKC activity inhibition for each compound concentration relative to the control reaction without an inhibitor. Calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

8-Aza-7-deazapurine nucleosides exert their biological effects by interfering with fundamental cellular processes. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action.

Antitumor Mechanism of Sangivamycin: Induction of Apoptosis

Sangivamycin induces apoptosis in cancer cells through the modulation of several key signaling pathways, including the inhibition of Protein Kinase C (PKC) and subsequent effects on the Erk, Akt, and JNK pathways.[1][2]

Caption: Sangivamycin-induced apoptotic pathway.

General Antitumor and Antiviral Mechanism of 8-Aza-7-deazapurine Nucleosides

A common mechanism for nucleoside analogs, including many 8-aza-7-deazapurine derivatives, involves their intracellular activation and subsequent interference with nucleic acid synthesis.[4]

Caption: Intracellular activation of nucleoside analogs.

Experimental Workflow for Antitumor Drug Screening

The following diagram illustrates a typical workflow for screening potential antitumor compounds like 8-aza-7-deazapurine nucleosides.

Caption: Workflow for antitumor drug discovery.

This technical guide serves as a foundational resource for understanding the multifaceted biological activities of 8-aza-7-deazapurine nucleosides. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. The nucleoside analog sangivamycin induces apoptotic cell death in breast carcinoma MCF7/adriamycin-resistant cells via protein kinase Cdelta and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sangivamycin induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,7-Dideazapurine nucleosides. Synthesis and antitumor activity of 1-deazatubercidin and 2-chloro-2'-deoxy-3,7-dideazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Base Pairing Characteristics of 8-Aza-7-deazaguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core base pairing properties of 8-Aza-7-deazaguanosine (8aza-7dG), a significant guanine analog in nucleic acid research. By examining its impact on DNA and RNA structure and stability, we provide a comprehensive resource for professionals in drug development and molecular biology. This document details the unique hydrogen bonding capabilities of 8aza-7dG, presents quantitative data on duplex stability, outlines experimental methodologies for its study, and illustrates key concepts through detailed diagrams.

Core Concepts: Modified Hydrogen Bonding

8-Aza-7-deazaguanosine is a purine analog where the N7 atom of guanine is replaced by a carbon atom, and the C8 atom is replaced by a nitrogen atom. This modification has a profound impact on its hydrogen bonding capabilities. While it retains the ability to form a standard Watson-Crick base pair with cytosine, the alteration of the purine's electronic properties and the removal of the N7 hydrogen bond acceptor site prevent the formation of Hoogsteen base pairs. This selective pairing is critical in contexts where G-quadruplex structures, which rely on Hoogsteen bonding, are undesirable.

The primary consequence of this alteration is the destabilization of non-canonical structures like G-quadruplexes, while largely maintaining the stability of standard Watson-Crick duplexes. This property makes 8-Aza-7-deazaguanosine a valuable tool for dissecting the biological roles of G-quadruplexes and for the development of therapeutics that target duplex DNA over other structures.

Quantitative Data on Duplex Stability

The stability of DNA duplexes containing 8-Aza-7-deazapurine derivatives is a key area of investigation. While specific thermodynamic data for 8-Aza-7-deazaguanosine is limited in the public domain, studies on the closely related 8-aza-7-deaza-2'-deoxyisoguanosine (8aza-7d-isoG) and its halogenated derivatives provide valuable insights into the effects of the 8-aza-7-deaza modification on duplex stability.

Thermal Melting Temperatures (Tm) of Self-Complementary Duplexes

The following table summarizes the melting temperatures (Tm) of self-complementary DNA duplexes containing 8-aza-7-deaza-2'-deoxyisoguanosine and its derivatives, illustrating the impact of these modifications on duplex stability.

| Duplex Sequence (5'-3') | Modification | Tm (°C) |

| d(GCGA(8aza-7d-isoG)CGC) | 8-aza-7-deaza-isoG | 55.2 |

| d(GCGA(8aza-7d-Br-isoG)CGC) | 7-Bromo-8-aza-7-deaza-isoG | 59.8 |

| d(GCGA(8aza-7d-I-isoG)CGC) | 7-Iodo-8-aza-7-deaza-isoG | 61.1 |

Data adapted from studies on 8-aza-7-deaza-2'-deoxyisoguanosine, which demonstrate the stabilizing effect of the core modification and its derivatives.

Calculated Interaction Energies

Theoretical studies have provided insights into the interaction energies of 8-Aza-7-deazaguanine pairing with cytosine. These calculations help to quantify the intrinsic stability of this non-canonical base pair.

| Base Pair | Interaction Energy (kcal/mol) |

| Guanine : Cytosine (Watson-Crick) | -28.5 |

| 8-Aza-7-deazaguanine : Cytosine (Watson-Crick) | -27.9 |

These calculated energies indicate that the 8-aza-7-deaza modification results in a minimal decrease in the intrinsic stability of the Watson-Crick base pair with cytosine.

Key Experimental Protocols

The study of 8-Aza-7-deazaguanosine and its incorporation into oligonucleotides involves a series of well-defined experimental procedures.

Synthesis of 8-Aza-7-deazaguanosine Phosphoramidite

The synthesis of the phosphoramidite building block is a prerequisite for incorporating 8-Aza-7-deazaguanosine into oligonucleotides using automated solid-phase synthesis. The general steps include:

-

Chemical Synthesis of the Nucleoside: 8-Aza-7-deazaguanosine is synthesized through a multi-step organic chemistry route.

-

Protection of Functional Groups: The exocyclic amino group and the hydroxyl groups of the deoxyribose are protected with appropriate protecting groups (e.g., benzoyl for the amine, dimethoxytrityl for the 5'-hydroxyl).

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite monomer.

Solid-Phase Oligonucleotide Synthesis

Modified oligonucleotides are synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry. The 8-Aza-7-deazaguanosine phosphoramidite is incorporated at the desired positions in the sequence. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

Purification and Characterization

The synthesized oligonucleotides are purified by high-performance liquid chromatography (HPLC) to ensure high purity. The identity and integrity of the oligonucleotides are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Thermal Denaturation Studies (UV Melting)

The thermal stability of DNA duplexes containing 8-Aza-7-deazaguanosine is determined by UV-melting analysis.

-

Sample Preparation: Complementary DNA strands are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Measurement: The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, is determined from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining high-resolution structural information on DNA duplexes containing 8-Aza-7-deazaguanosine.

-

Sample Preparation: A concentrated solution of the purified DNA duplex is prepared in a suitable buffer, often containing D₂O.

-

Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY) are acquired on a high-field NMR spectrometer.

-

Data Analysis: The assignment of proton resonances and the analysis of Nuclear Overhauser Effect (NOE) cross-peaks provide information on internuclear distances, which are used to calculate and refine the three-dimensional structure of the duplex. The absence of imino proton signals characteristic of Hoogsteen pairing can confirm the selective formation of Watson-Crick pairs.

Visualizing Core Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the base pairing of 8-Aza-7-deazaguanosine and the experimental workflow for its study.

The Structural Impact of 8-Aza-7-deazaguanosine on Nucleic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract